molecular formula C15H13NO3 B028406 (R)-Ketorolac CAS No. 66635-93-6

(R)-Ketorolac

Cat. No. B028406
CAS RN: 66635-93-6
M. Wt: 255.27 g/mol
InChI Key: OZWKMVRBQXNZKK-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of (R)-Ketorolac involves various chemical processes and methods aimed at achieving the desired enantiomer with high purity and yield. Studies have reported different synthesis pathways, including the direct coupling of pyrroles with carbonyl compounds for the enantioselective synthesis of (S)-Ketorolac, suggesting potential approaches for obtaining its R-enantiomer through stereochemical adjustments or separations (Baran, Richter, & Lin, 2005). Additionally, improved synthesis methods have been developed, offering simpler and more cost-effective processes with higher yields, which could be adapted for (R)-Ketorolac production (Hua, 2002).

Molecular Structure Analysis

The molecular structure of (R)-Ketorolac is crucial for its biological activity and pharmacological profile. The stereochemistry at the chiral center plays a significant role in its interaction with biological targets, influencing its analgesic and anti-inflammatory effects. Advanced analytical techniques, such as capillary electrochromatography, have been utilized for the assay of Ketorolac and its related impurities, providing detailed insights into its molecular structure and stability (Orlandini et al., 2004).

Chemical Reactions and Properties

Ketorolac's chemical reactions, including its interactions and stability under various conditions, have been a subject of research. The compound's ability to undergo hydrolysis, as well as its interaction with biological molecules, significantly affects its pharmacokinetics and pharmacodynamics. Studies on its ester prodrugs and related compounds have shed light on its chemical behavior and potential for modification to improve its therapeutic profile (Doh et al., 2003).

Physical Properties Analysis

The physical properties of (R)-Ketorolac, including solubility, crystallinity, and melting point, are essential for its formulation and delivery. Research has focused on the development of various formulations, such as buccoadhesive films, to enhance its bioavailability and therapeutic efficacy, indicating the importance of understanding its physical characteristics (Alanazi et al., 2007).

Chemical Properties Analysis

The chemical properties of (R)-Ketorolac, particularly its reactivity and interaction with other molecules, underpin its mechanism of action as an NSAID. The drug's ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis, is central to its analgesic and anti-inflammatory effects. Detailed analyses of its chemical properties help in designing derivatives with enhanced activity or reduced side effects (Enkhbaatar et al., 2003).

Scientific Research Applications

  • Ovarian Cancer Treatment :

    • (R)-Ketorolac has shown potential as a therapeutic agent for ovarian cancer. It acts as an inhibitor of Rac1 and Cdc42, which are crucial in cell-cell adhesion, cell migration, and tumor growth. Studies have demonstrated its effectiveness in decreasing tumor implanted numbers by approximately 70% (Kenney et al., 2012).
    • Additionally, it has been identified to modulate pathways and genes associated with disease progression and worse outcomes in ovarian cancer (Grimes et al., 2021).
  • Breast Cancer Prevention and Treatment :

    • In the context of breast cancer, (R)-Ketorolac has been found to slow tumor progression in aggressive models, suggesting its potential as a novel therapeutic approach for breast cancer prevention or treatment (Peretti et al., 2017).
  • Inhibition of Cell Adhesion, Migration, and Invasion :

    • Research has indicated that (R)-Ketorolac significantly inhibits cell adhesion, migration, and invasion in ovarian cancer cells, which could improve tumor metastasis outcomes (Guo et al., 2015).
  • Pain Management :

    • For pain management, (R)-Ketorolac has been studied in combination with other substances. For example, the essential oil of Syzygium aromaticum and ethanolic extract of Rosmarinus officinalis, when coadministered with ketorolac, have shown synergistic antinociceptive effects in the treatment of inflammatory pain (Beltrán-Villalobos et al., 2017).
  • Ophthalmic Applications :

    • In ophthalmology, topical ketorolac 0.5% ophthalmic solution has been found significantly more effective than the vehicle in alleviating postoperative pain following radial keratotomy, enhancing patient quality of life and reducing the need for oral analgesics (Brint et al., 1999).
  • Retinal Ganglion Cell Protection :

    • Ketorolac has also been shown to play a role in neuroprotection, as administration of ketorolac resulted in significant survival of retinal ganglion cells after axonal injury (Nadal-Nicolás et al., 2016).

properties

IUPAC Name

(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317579
Record name (+)-Ketorolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ketorolac

CAS RN

66635-93-6
Record name (+)-Ketorolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66635-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Ketorolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ketorolac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOROLAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10A5O25ILE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Synthesis routes and methods II

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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10 mL
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Synthesis routes and methods III

Procedure details

Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (2.04 g 5.0 mmoles) was dissolved in methanol (100 ml) and water (10 ml), and sodium hydroxide (0.40 g, 10 mmoles) was added. This solution was heated at reflux temperature in an argon atmosphere for 2 hours. The reaction mixture was evaporated to dryness in vacuo, the residue was dissolved in 50% aqueous methanol (125 ml), magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added and the mixture was hydrogenated at room temperature and atmospheric pressure for 2 hours. A sample withdrawn at this time, after workup, was analyzed by NMR and shown to contain 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylic acid as the sodium salt. (This material is, of course, extremely unstable in acid and decarboxylates immediately to the corresponding monocarboxylic acid if acid is added during the analytical process.) The rest of the solution was filtered through celite, the solid filter cake was washed well with methanol and water. Evaporation of most of the methanol was carried out at reduced pressure. The resulting aqueous material was made acidic with 1N, hydrochloric acid and the product was extracted into ethyl acetate (200 ml). The aqueous phase was further acidified with a few ml of concentrated hydrochloric acid and extracted with an additional quantity (150 ml) of ethyl acetate. The combined organic phases were washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give a colorless solid (1.19 g, 93%) which was homogeneous by TLC. Recrystallization of this material from dichloromethane-hexane gave a first crop (0.699 g) melting point (154°-154.5°) corrected and a second crop (0.170 g) melting point (149°-151.5°) corrected. A third crop of the product was obtained by treatment of the residue obtained by evaporation of the mother liquors with activated charcoal in ethyl-acetate. Recrystallization from methanol-water of the material isolated from the ethyl-acetate gave the third crop (0.038 g) melting point (148°-150°) corrected. An authentic sample prepared by a well established alternative route had melting point (154.5°) corrected. The total crystallized yield of 5-benzoyl,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid was (0.907 g, 71%) based on starting material.
Name
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods IV

Procedure details

The above 1.0% ketorolac topical gel formulation was prepared by dissolving the ketorolac tromethamine, EDTA disodium salt and tromethamine in purified water to form an aqueous solution. (Tromethamine was added to maintain the pH of the formulation at pH 4.2±0.2.) The diisopropyl adipate and butylated hydroxytoluene were then dissolved in the isopropyl alcohol to form an alcoholic solution. Carbomer 940 was then slowly dispersed in this alcoholic solution so as to avoid gelling. After the carbomer 940 was completely dispersed, the aqueous solution containing ketorolac tromethamine was then added to the alcoholic solution. The resulting mixture was then brought up to weight with purified water and, if needed, the pH was adjusted with either tromethamine or hydrochloric acid to maintain the pH of the formulation at 4.2±0.2. The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation was complete.
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[Compound]
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
Carbomer 940
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[Compound]
Name
carbomer 940
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0 (± 1) mol
Type
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Reaction Step Eight
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Type
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Reaction Step Nine
Yield
1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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